Hesperetin 7-O-Glucuronide, but not its 3′-O Isomer, Lowers Blood Pressure in Hypertensive Rats
In spontaneously hypertensive rats (SHRs), intravenous administration of Hesperetin 7-O-β-D-glucuronide (HPT7G) at a dose of 5 mg/kg produced a clear decrease in blood pressure, whereas its positional isomer, Hesperetin 3′-O-glucuronide (HPT3′G), showed little to no effect [1]. This direct head-to-head comparison highlights that the site of glucuronidation is a critical determinant of cardiovascular bioactivity.
| Evidence Dimension | Hypotensive Activity |
|---|---|
| Target Compound Data | Significant decrease in blood pressure |
| Comparator Or Baseline | Hesperetin-3′-O-glucuronide (HPT3′G) |
| Quantified Difference | HPT3'G showed 'little effect', while HPT7G produced a measurable decrease. |
| Conditions | In vivo study in anesthetized spontaneously hypertensive rats (SHRs); intravenous administration of 5 mg/kg HPT7G. |
Why This Matters
This provides functional evidence that HPT7G is the biologically relevant circulating metabolite responsible for the observed cardiovascular benefits of hesperidin intake, making it the correct target for mechanism-of-action studies.
- [1] Yamamoto, M., Jokura, H., Hashizume, K., Ominami, H., Shibuya, Y., Suzuki, A., ... & Shimotoyodome, A. (2013). Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities. Food & Function, 4(9), 1346-1351. View Source
